molecular formula C8H6F2N2 B11913563 4-Amino-2-(difluoromethyl)benzonitrile

4-Amino-2-(difluoromethyl)benzonitrile

Cat. No.: B11913563
M. Wt: 168.14 g/mol
InChI Key: LVWKORQVAYTEEC-UHFFFAOYSA-N
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Description

4-Amino-2-(difluoromethyl)benzonitrile is an organic compound with the molecular formula C8H6F2N2. It is a derivative of benzonitrile, where the amino group is positioned at the fourth carbon, and the difluoromethyl group is at the second carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-(difluoromethyl)benzonitrile typically involves multiple steps:

Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and environmentally friendly. The process involves the same steps as the synthetic route but is optimized for large-scale production. The use of marketable reagents and the reduction of strong acids and cuprous cyanide consumption are key aspects of the industrial method .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-(difluoromethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

Scientific Research Applications

4-Amino-2-(difluoromethyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a precursor in the synthesis of bioactive compounds.

    Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of anti-cancer agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Amino-2-(difluoromethyl)benzonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, thereby exerting its biological effects. The difluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable moiety in drug design .

Comparison with Similar Compounds

    4-Amino-2-(trifluoromethyl)benzonitrile: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group. .

    4-Amino-3-(difluoromethyl)benzonitrile: Positional isomer with the difluoromethyl group at the third carbon.

    4-Amino-2-(fluoromethyl)benzonitrile: Contains a fluoromethyl group instead of a difluoromethyl group.

Uniqueness: 4-Amino-2-(difluoromethyl)benzonitrile is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in the development of pharmaceuticals and other specialty chemicals .

Properties

Molecular Formula

C8H6F2N2

Molecular Weight

168.14 g/mol

IUPAC Name

4-amino-2-(difluoromethyl)benzonitrile

InChI

InChI=1S/C8H6F2N2/c9-8(10)7-3-6(12)2-1-5(7)4-11/h1-3,8H,12H2

InChI Key

LVWKORQVAYTEEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)C(F)F)C#N

Origin of Product

United States

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